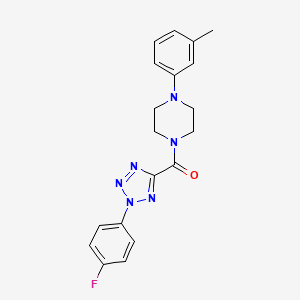
(4-Fluorphenyl)-(2H-tetrazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a complex organic molecule that features a tetrazole ring, a fluorophenyl group, and a piperazine moiety
Wissenschaftliche Forschungsanwendungen
(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized via a cycloaddition reaction between an azide and a nitrile. The piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: The fluorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates as electrophiles.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Alkylated piperazine derivatives.
Wirkmechanismus
The mechanism of action of (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The piperazine moiety can enhance the compound’s binding affinity and selectivity for certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(2-Nitrobenzyl)piperazin-1-yl)(phenyl)methanone
- (3,7-Dichloroquinolin-8-yl)(4-(2-nitrobenzyl)piperazin-1-yl)methanone
Uniqueness
(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone: is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
[2-(4-fluorophenyl)tetrazol-5-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-14-3-2-4-17(13-14)24-9-11-25(12-10-24)19(27)18-21-23-26(22-18)16-7-5-15(20)6-8-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFKNNCVAMBCNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

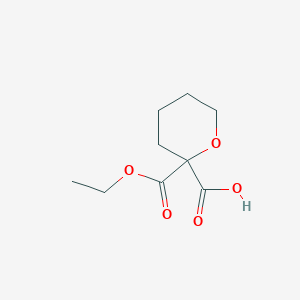
![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine](/img/structure/B2377662.png)
![3-(4-Chloro-3-methylphenyl)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2377663.png)
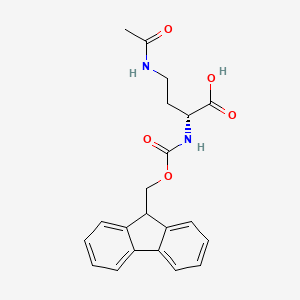
![(E)-4-(Dimethylamino)-1-[3-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]but-2-en-1-one](/img/structure/B2377672.png)
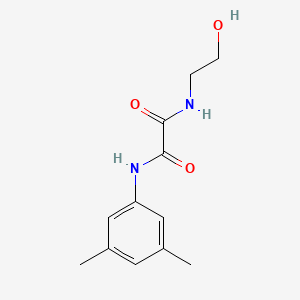
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2377674.png)
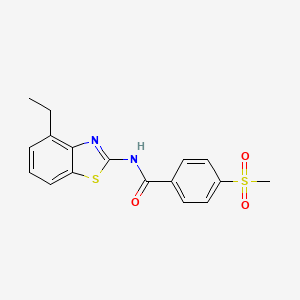
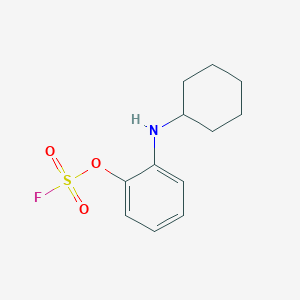
![2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B2377678.png)
![1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylicacid](/img/structure/B2377680.png)
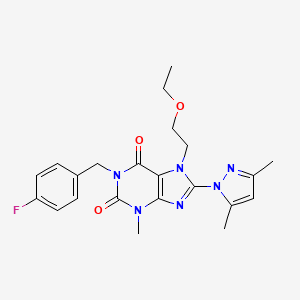
![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2377682.png)
